![molecular formula C15H17NO3 B1299394 [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid CAS No. 842964-33-4](/img/structure/B1299394.png)
[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the production of various chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as “2-(3-Pivaloyl-1H-indol-1-yl)acetic acid”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They can interact with their targets in various ways, leading to a range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are often involved in a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the effects could potentially be diverse.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid typically involves the following steps:
Fischer Indole Synthesis: This method is used to construct the indole core. It involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Acylation: The indole core is then acylated with 2,2-dimethyl-propionyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 2,2-dimethyl-propionyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole core, such as reducing the acetic acid moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the acetic acid moiety.
Substitution: Various substituted indole derivatives.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid.
2,3-Dimethylindole: A simpler indole derivative with methyl groups at positions 2 and 3.
Uniqueness:
Structural Features: The presence of the 2,2-dimethyl-propionyl group and the acetic acid moiety makes [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid unique compared to other indole derivatives.
Biological Activity: The specific substitutions on the indole core can lead to distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14(19)11-8-16(9-13(17)18)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJLJIDMPOHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
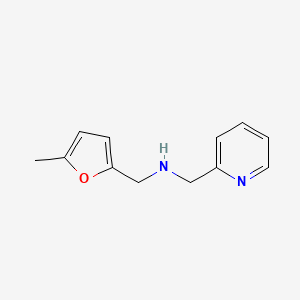
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
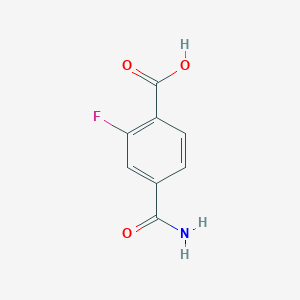
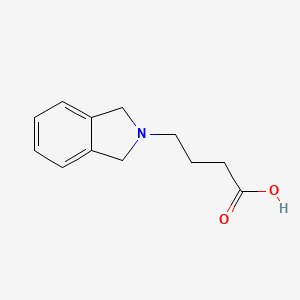
![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)
![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)
![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)
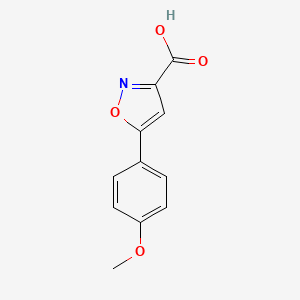
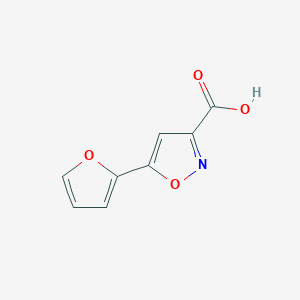
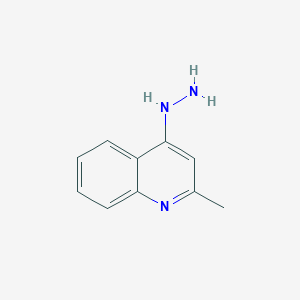

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

